

Overcoming poor co-ordination with beclometasone metered dose inhalers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Beclometasone*

Cat. No.: *B1667900*

[Get Quote](#)

Technical Support Center: Beclometasone Metered-Dose Inhalers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **beclometasone** metered-dose inhalers (MDIs).

Troubleshooting Guides

Poor coordination between actuation and inhalation is a critical factor affecting the efficacy of **beclometasone** MDIs. This guide addresses common issues and provides systematic solutions.

Issue 1: Inconsistent Dose Delivery in In Vitro Experiments

Symptom: High variability in delivered dose uniformity (DDU) assays.

Possible Causes & Solutions:

Cause	Solution
Improper Shaking Technique	Ensure the MDI is vigorously shaken for at least 10-15 seconds before each actuation to ensure a homogenous suspension.
Inconsistent Actuation Force and Speed	Utilize an automated actuator for consistent firing force and speed. [1]
Incorrect Priming	Prime the MDI by firing the recommended number of sprays to waste before the first use and after periods of non-use. [2] [3] [4]
Clogged Actuator	Clean the actuator orifice regularly according to the manufacturer's instructions to prevent formulation buildup.
Environmental Conditions	Control for temperature and humidity, as these can affect propellant vapor pressure and particle characteristics. [5]

Issue 2: Unexpected Aerodynamic Particle Size Distribution (APSD)

Symptom: Mass Median Aerodynamic Diameter (MMAD) or Fine Particle Fraction (FFP) is outside of the expected range in cascade impactor studies.

Possible Causes & Solutions:

Cause	Solution
Poor MDI-Impactor Interface	Ensure a tight seal between the MDI mouthpiece and the induction port of the cascade impactor. [6] [7]
Incorrect Flow Rate	Calibrate the vacuum pump to ensure the correct flow rate through the impactor (typically 28.3 L/min for the Andersen Cascade Impactor or 30 L/min for the Next Generation Impactor). [6] [7]
Particle Bounce	Consider coating the impactor stages with a suitable material like glycerol or silicone oil, especially when analyzing smaller particles, to reduce bounce. [1]
Use of a Spacer Device	The use of a spacer will alter the APSD, generally increasing the FPF. Ensure experimental design accounts for this. [8] [9] [10]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor coordination with a **beclometasone** MDI?

A1: The main challenge is the need to precisely synchronize the actuation of the inhaler with the beginning of a slow, deep inhalation.[\[11\]](#) Many users struggle with this timing, leading to a significant portion of the dose impacting the back of the throat (oropharyngeal deposition) instead of reaching the lungs.[\[11\]](#)[\[12\]](#)

Q2: How does a spacer device overcome poor coordination?

A2: A spacer is a chamber that attaches to the MDI mouthpiece.[\[12\]](#) It slows down the aerosol plume, allowing the propellant to evaporate and leaving smaller, slower-moving particles.[\[11\]](#)[\[12\]](#) This eliminates the need for perfect coordination as the user can inhale from the chamber after actuating the MDI.[\[12\]](#)

Q3: What are the quantifiable benefits of using a spacer with a **beclometasone** MDI?

A3: The primary benefit is an increase in the fine particle fraction (FPF), which is the proportion of the drug with a particle size small enough to reach the lungs. This leads to improved lung deposition and reduced oropharyngeal deposition.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[13\]](#)[\[14\]](#)

Q4: Can a spacer alter the side-effect profile of inhaled **beclometasone**?

A4: Yes, by reducing the amount of drug deposited in the mouth and throat, spacers can decrease the incidence of local side effects such as oral thrush (candidiasis) and hoarseness.
[\[15\]](#)

Q5: Are there different types of spacer devices, and do they perform differently?

A5: Yes, there are various commercially available spacer devices. Studies have shown significant differences in the fine particle mass of **beclometasone** delivered by different spacers.[\[10\]](#) The choice of spacer can therefore impact the overall efficiency of drug delivery.

Data Presentation

The following tables summarize quantitative data on the performance of **beclometasone** MDIs under various conditions.

Table 1: Effect of Spacer Devices on Fine Particle Mass (<4.7 μm) of **Beclometasone** Dipropionate[\[10\]](#)

MDI Formulation	Delivery Method	Fine Particle Mass	
		Increase vs. MDI Alone (%)	p-value
Respocort	Sanner Spacer	+77.7%	< 0.04
Respocort	Fisonair Spacer	+41.3%	< 0.04
Respocort	Breathatech Spacer	-21.4%	< 0.01
Becotide	Sanner Spacer	+81.0%	< 0.008
Becotide	Fisonair Spacer	+42.4%	< 0.008
Becotide	Nebuhaler	+46.9%	< 0.008
Becotide	Volumatic Spacer	+32.8%	< 0.008
Becloforte	Sanner Spacer	+82.8%	< 0.009
Becloforte	Fisonair Spacer	+36.9%	< 0.009
Becloforte	Volumatic Spacer	+48.0%	< 0.009

Table 2: Aerodynamic Particle Size Distribution of **Becлометазоне** MDIs Measured by Different Impingers

Impinger Type	Fine Particle Dose (% w/w)	Mass Median Aerodynamic Diameter (MMAD) (μm)
Twin-Stage Impinger (TSI)	40.3 (±1.2)	Not Applicable
Multi-Stage Liquid Impinger (MSLI)	45.7 (±0.5)	3.50
Andersen Cascade Impactor (ACI)	41.8 (±0.4)	3.73

Experimental Protocols

Protocol 1: Aerodynamic Particle Size Distribution using the Andersen Cascade Impactor (ACI)

Objective: To determine the APSD of **beclometasone** from an MDI.

Materials:

- Andersen Cascade Impactor (8-stage)
- Vacuum pump
- Flow meter
- USP Induction Port
- Mouthpiece adapter
- **Beclometasone** MDI
- Solvent for drug recovery (e.g., methanol/water mixture)
- HPLC system for analysis

Methodology:

- Preparation: Coat each stage of the ACI with a suitable solvent to prevent particle bounce, if required by the specific experimental plan.[6]
- Assembly: Assemble the ACI stack, ensuring a tight seal between all stages. Attach the USP induction port and the appropriate mouthpiece adapter.[6]
- Flow Rate Calibration: Connect the vacuum pump and calibrate the airflow to 28.3 L/min ($\pm 5\%$).[6]
- MDI Preparation: Shake the **beclometasone** MDI vigorously for 10-15 seconds and prime if necessary.

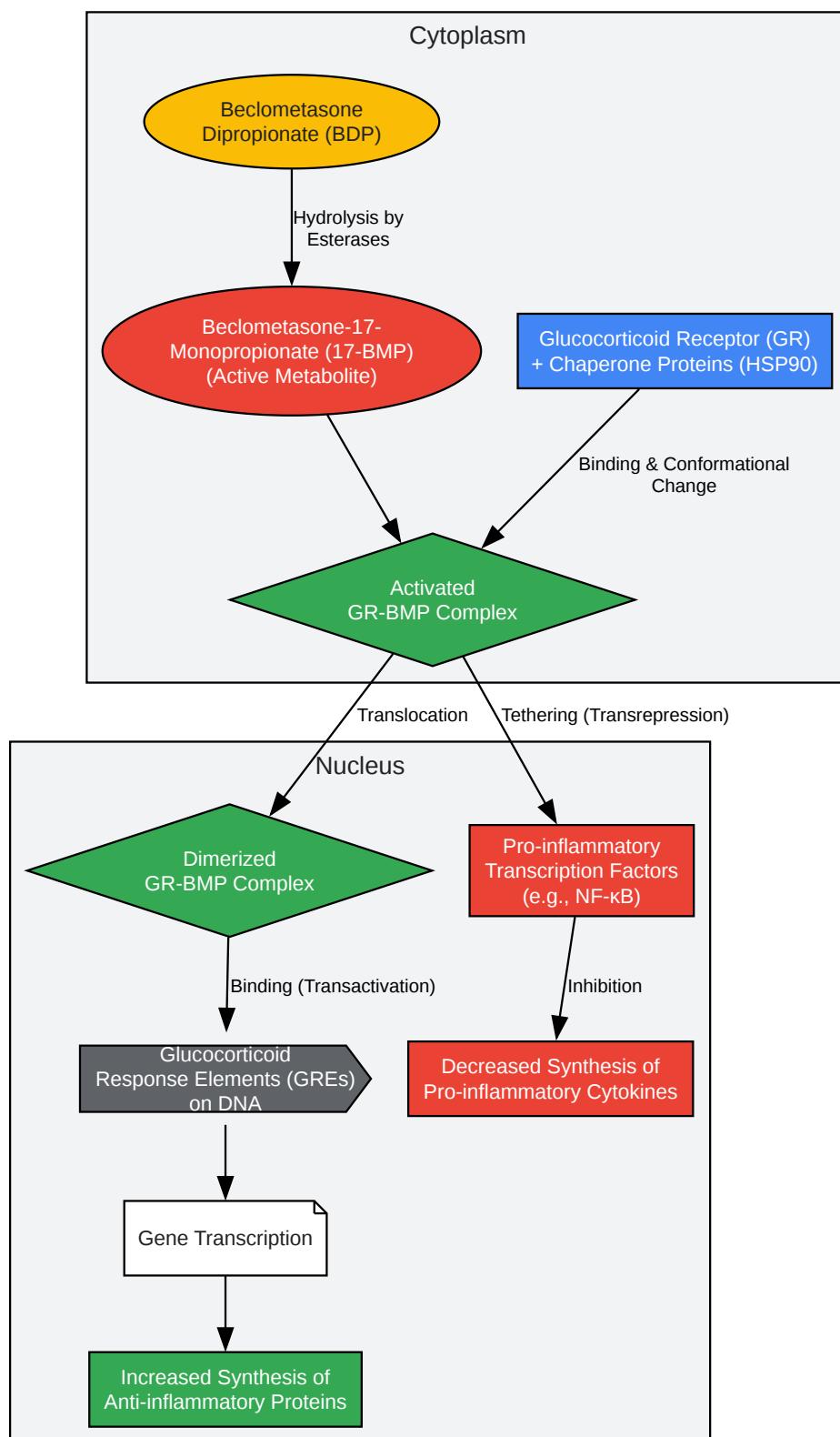
- Sample Collection: Insert the MDI into the mouthpiece adapter. Actuate a single puff (or the number of puffs determined by the assay sensitivity) into the ACI while the vacuum pump is running.
- Drug Recovery: Disassemble the ACI and rinse the drug from the induction port, each stage, and the final filter into separate volumetric flasks using the appropriate solvent.[6]
- Analysis: Quantify the amount of **beclometasone** on each stage using a validated HPLC method.
- Data Calculation: Calculate the mass deposited on each stage, the MMAD, and the FPF.

Protocol 2: Delivered Dose Uniformity (DDU)

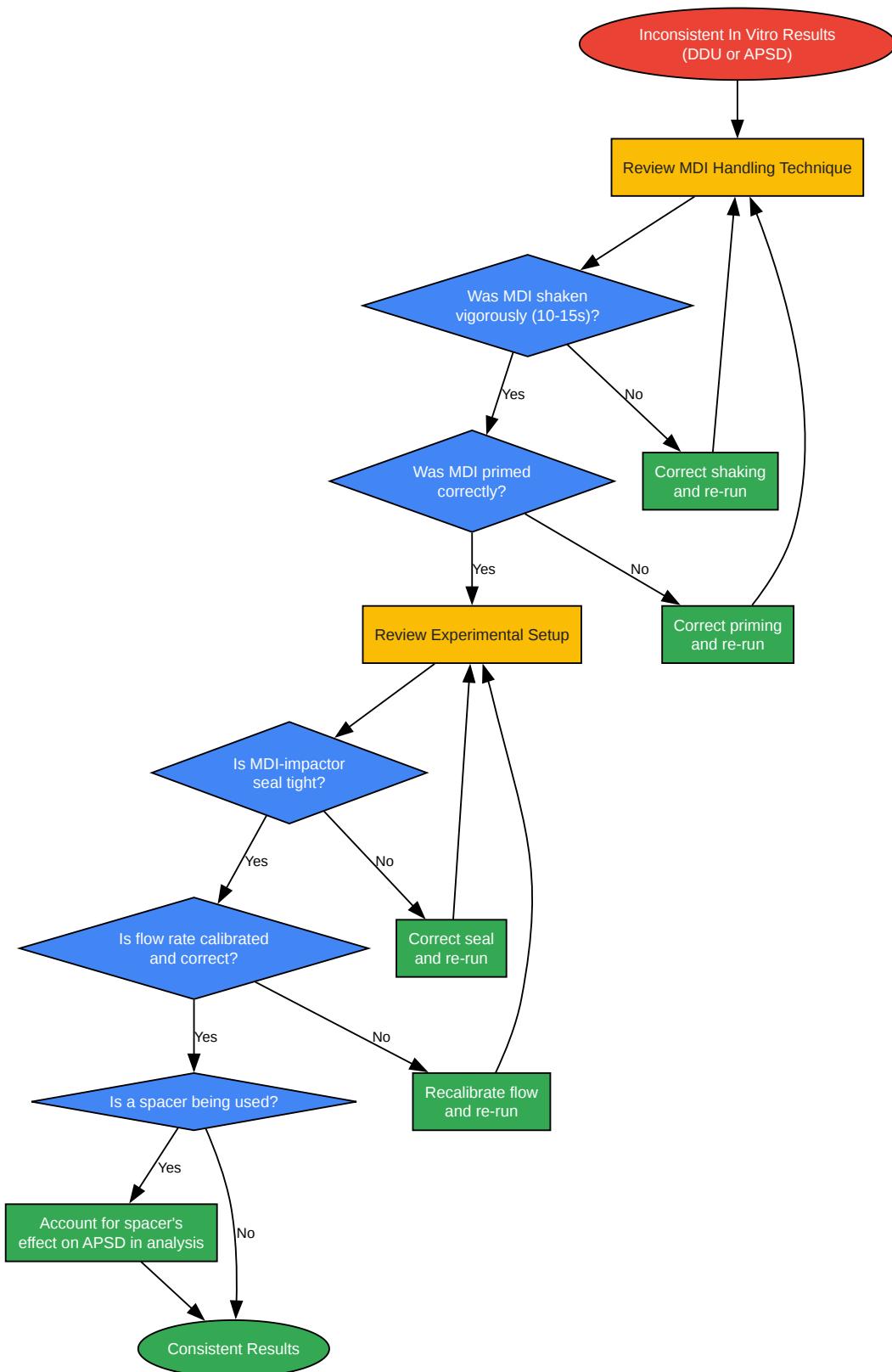
Objective: To assess the consistency of the delivered dose from a **beclometasone** MDI.

Materials:

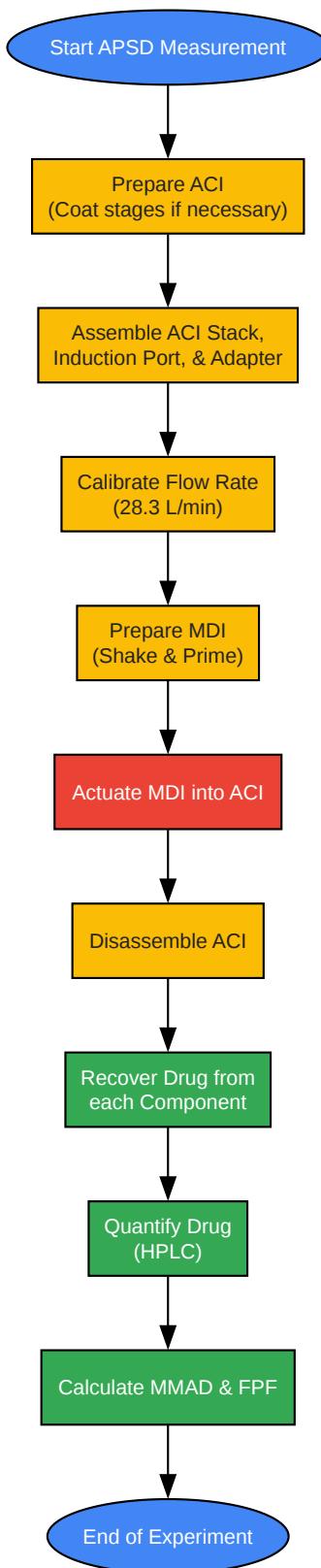
- Dosage Unit Sampling Apparatus (DUSA)
- Vacuum pump
- **Beclometasone** MDI
- Solvent for drug recovery
- HPLC system for analysis


Methodology:

- Apparatus Setup: Assemble the DUSA as per the manufacturer's instructions.
- Flow Rate: Set the airflow through the DUSA to 28.3 L/min or 30 L/min.
- MDI Preparation: Prepare the MDI as per the product label, including any shaking or priming instructions.
- Sample Collection: Collect individual actuations at the beginning, middle, and end of the inhaler's life, as specified by pharmacopeial guidelines (e.g., European Pharmacopoeia


requires 3 doses at the beginning, 4 in the middle, and 3 at the end from a single inhaler).

- Drug Recovery: Rinse the collected dose from the DUSA into a volumetric flask with a suitable solvent.
- Analysis: Quantify the amount of **beclometasone** in each sample using a validated HPLC method.
- Data Evaluation: Assess the uniformity of the delivered dose against the acceptance criteria outlined in the relevant pharmacopeia.


Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: **Beclometasone's** anti-inflammatory signaling pathway.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for inconsistent in vitro MDI results.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ACI analysis of a **beclometasone** MDI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. complexgenerics.org [complexgenerics.org]
- 2. Top 10 Inhaler Mistakes Adults Make [nationaljewish.org]
- 3. thoracic.org [thoracic.org]
- 4. aafa.org [aafa.org]
- 5. Comparative in vitro evaluation of four corticosteroid metered dose inhalers: Consistency of delivered dose and particle size distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inpharmatec.com [inpharmatec.com]
- 7. ondrugdelivery.com [ondrugdelivery.com]
- 8. A comparative analysis of the particle size output of beclomethasone dipropionate, salmeterol xinafoate and fluticasone propionate metered dose inhalers used with the Babyhaler, Volumatic and Aerochamber spacer devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of respiratory spacer devices on aerodynamic particle size distribution and fine particle mass of beclomethasone from metered-dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beclomethasone Inhaler [healthhub.sg]
- 13. Side effects of beclometasone inhalers - NHS [nhs.uk]
- 14. The effect of dose on the characterization of aerodynamic particle-size distributions of beclomethasone dipropionate metered-dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. andersencascading.com [andersencascading.com]
- To cite this document: BenchChem. [Overcoming poor co-ordination with beclometasone metered dose inhalers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667900#overcoming-poor-co-ordination-with-beclometasone-metered-dose-inhalers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com